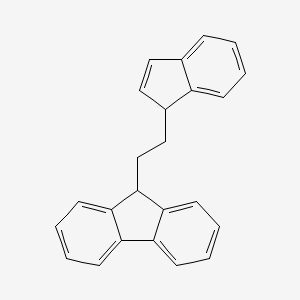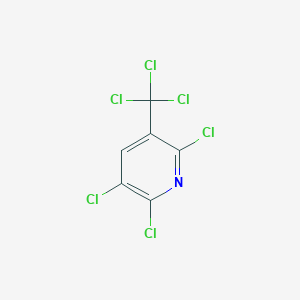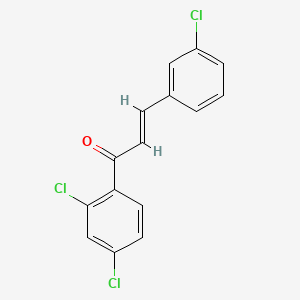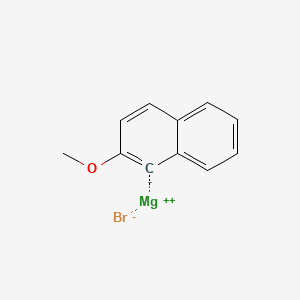
Bis(2,4-pentanedionato)cobalt(II) dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its purple to dark purple or brown powder to crystal appearance . It is commonly used in various scientific research and industrial applications due to its unique chemical properties.
作用机制
Target of Action
Bis(2,4-pentanedionato)cobalt(II) dihydrate is a coordination compound that is primarily used in cross-coupling reactions . It serves as a catalyst in these reactions, facilitating the bond formation between two molecules.
Mode of Action
It interacts with the reactant molecules, lowering the activation energy required for the reaction and thus speeding up the reaction rate .
Biochemical Pathways
It is known to be used in cross-coupling reactions, which are fundamental in various biochemical processes, including the synthesis of complex organic molecules .
Result of Action
The primary result of this compound’s action is the facilitation of cross-coupling reactions. These reactions are crucial in the synthesis of complex organic molecules, leading to the formation of new chemical bonds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it is typically stored under inert gas to prevent degradation . Furthermore, its solubility in different solvents can also affect its reactivity .
准备方法
Synthetic Routes and Reaction Conditions
Bis(2,4-pentanedionato)cobalt(II) dihydrate can be synthesized through the reaction of cobalt(II) salts with acetylacetone in the presence of a base. The reaction typically involves dissolving cobalt(II) chloride or cobalt(II) nitrate in water, followed by the addition of acetylacetone and a base such as sodium hydroxide. The mixture is then heated and stirred, leading to the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Bis(2,4-pentanedionato)cobalt(II) dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(0) or cobalt(I) species under specific conditions.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include cobalt(III) acetylacetonate, cobalt(0) nanoparticles, and various cobalt-ligand complexes, depending on the specific reaction conditions and reagents used .
科学研究应用
Bis(2,4-pentanedionato)cobalt(II) dihydrate has a wide range of applications in scientific research, including:
相似化合物的比较
Similar Compounds
Cobalt(II) acetylacetonate: Similar to bis(2,4-pentanedionato)cobalt(II) dihydrate but without the water of hydration.
Nickel(II) acetylacetonate: A similar coordination compound with nickel instead of cobalt.
Copper(II) acetylacetonate: Another similar compound with copper as the central metal ion.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of water molecules, which can influence its reactivity and solubility. This compound’s ability to form stable complexes and undergo various chemical transformations makes it valuable in research and industrial applications .
属性
IUPAC Name |
cobalt;(Z)-4-hydroxypent-3-en-2-one;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Co.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/b2*4-3-;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHJUBFOQFGONL-VGKOASNMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.O.[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20CoO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-29-2 |
Source


|
| Record name | Bis(2,4-pentanedionato)cobalt(II) Dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)













